REACTION_CXSMILES
|
[CH3:1][NH2:2].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=1[CH2:11][C:12](Cl)=[O:13]>ClCCl>[CH3:1][NH:2][C:12](=[O:13])[CH2:11][C:5]1[C:4]([F:3])=[CH:9][CH:8]=[CH:7][C:6]=1[F:10]
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Name
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|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
CN
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Name
|
|
Quantity
|
90 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
9.52 g
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Type
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reactant
|
Smiles
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FC1=C(C(=CC=C1)F)CC(=O)Cl
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for a further hour at 10°
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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While cooling
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Type
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ADDITION
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Details
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are added dropwise in such a manner that the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
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does not exceed 10°
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Type
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EXTRACTION
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Details
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extracted three times with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The crude product is recrystallised from dichloromethane/petroleum ether
|
Type
|
CUSTOM
|
Details
|
yields 8.57 g (92.6% of the
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(CC1=C(C=CC=C1F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |